molecular formula C8H15B B1654591 3-Bromo-1,1-dimethylcyclohexane CAS No. 25090-98-6

3-Bromo-1,1-dimethylcyclohexane

Cat. No.: B1654591
CAS No.: 25090-98-6
M. Wt: 191.11
InChI Key: LXSNPTXXWZFQQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane. This can be achieved by reacting 1,1-dimethylcyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that then react with the cyclohexane derivative .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1-dimethylcyclohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 3-Hydroxy-1,1-dimethylcyclohexane, 3-Cyano-1,1-dimethylcyclohexane.

    Elimination: 1,1-Dimethylcyclohexene.

    Oxidation: 3-Bromo-1,1-dimethylcyclohexanol, 3-Bromo-1,1-dimethylcyclohexanone.

    Reduction: 1,1-Dimethylcyclohexane.

Scientific Research Applications

3-Bromo-1,1-dimethylcyclohexane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dimethylcyclohexane involves its interaction with various molecular targets. In substitution reactions, the bromine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

3-Bromo-1,1-dimethylcyclohexane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the types of reactions it undergoes, which can be different from those of its analogs due to the nature of the bromine atom .

Biological Activity

3-Bromo-1,1-dimethylcyclohexane is a halogenated cycloalkane that presents significant interest due to its potential biological activities. This compound features a bromine atom attached to a cyclohexane ring that is further substituted with two methyl groups at the 1-position. Understanding its biological activity involves examining its pharmacokinetics, potential therapeutic applications, and toxicological profiles.

The molecular formula of this compound is C8H15BrC_8H_{15}Br, and it has the following chemical properties:

PropertyValue
Molecular Weight191.11 g/mol
Log P (octanol-water)2.23
SolubilityModerate in organic solvents, limited in water
Melting PointNot specified
Boiling PointNot specified

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption and is permeant through the blood-brain barrier (BBB). However, it is not a substrate for P-glycoprotein (P-gp), indicating it may not be actively expelled from cells once absorbed .

Absorption and Distribution

  • GI Absorption: High
  • BBB Permeability: Yes
  • P-gp Substrate: No

Antimicrobial Properties

Research indicates that halogenated compounds like this compound may exhibit antimicrobial activity. The presence of the bromine atom can enhance the compound's reactivity towards microbial enzymes or structural components, potentially leading to bactericidal effects.

Cytotoxicity

Studies have shown that certain brominated compounds can induce cytotoxic effects in various cell lines. The specific cytotoxicity of this compound has not been extensively characterized, but similar compounds have demonstrated significant toxicity in vitro, raising concerns regarding their safety profile .

Case Studies and Research Findings

Several studies have explored the biological implications of brominated cycloalkanes. For instance:

  • Study on Antibacterial Activity: A comparative analysis of brominated cycloalkanes showed that compounds with similar structures exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a correlation between the degree of halogenation and increased antimicrobial potency .
  • Toxicological Assessment: In a study assessing the toxicological effects of halogenated hydrocarbons, this compound was found to possess acute toxicity when administered orally in rodent models. The compound exhibited harmful effects consistent with other brominated organic compounds .

Properties

IUPAC Name

3-bromo-1,1-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(2)5-3-4-7(9)6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSNPTXXWZFQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304475
Record name 3-Bromo-1,1-dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-98-6
Record name 3-Bromo-1,1-dimethylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25090-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,1-dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1,1-dimethylcyclohexane
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